molecular formula C13H7ClN2O3 B11791946 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid

Cat. No.: B11791946
M. Wt: 274.66 g/mol
InChI Key: FPNXVNZYCLBXBH-UHFFFAOYSA-N
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Description

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features a unique structure combining a benzoic acid moiety with a chloro-substituted oxazolo-pyridine ring system. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid typically involves the formation of the oxazolo-pyridine ring followed by the introduction of the benzoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a chloro-substituted pyridine and an oxazole moiety can be cyclized using a suitable catalyst and solvent system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H7ClN2O3/c14-9-5-10-12(15-6-9)19-11(16-10)7-2-1-3-8(4-7)13(17)18/h1-6H,(H,17,18)

InChI Key

FPNXVNZYCLBXBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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